molecular formula C20H24N2O5 B5168558 3,4,5-trimethoxy-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide

3,4,5-trimethoxy-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide

Cat. No.: B5168558
M. Wt: 372.4 g/mol
InChI Key: QRGXUWFNSMVTTL-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide is a complex organic compound with the molecular formula C14H20N2O5 This compound is characterized by the presence of three methoxy groups attached to a benzene ring, along with a phenyl group substituted with a propan-2-ylcarbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Trimethoxybenzene Core: The starting material, 3,4,5-trimethoxybenzene, is synthesized through the methylation of gallic acid.

    Introduction of the Carbamoyl Group: The trimethoxybenzene is then reacted with isocyanate derivatives to introduce the carbamoyl group.

    Coupling with Phenyl Group: The final step involves coupling the intermediate with a phenyl group substituted with a propan-2-yl group under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

3,4,5-Trimethoxy-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and leading to anti-cancer effects. Additionally, the compound may inhibit enzymes like heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for treating external genital warts.

    Trimetrexate and Trimethoprim: Inhibitors of dihydrofolate reductase (DHFR).

Uniqueness

3,4,5-Trimethoxy-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of both methoxy and carbamoyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-12(2)21-20(24)14-8-6-7-9-15(14)22-19(23)13-10-16(25-3)18(27-5)17(11-13)26-4/h6-12H,1-5H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGXUWFNSMVTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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